molecular formula C11H8N2O4 B1437933 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-46-8

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1437933
CAS No.: 1152543-46-8
M. Wt: 232.19 g/mol
InChI Key: ZQNQBILYGVUVMN-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound that features a benzodioxole ring fused to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound is used in the synthesis of specialty chemicals and materials. It may also be used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a benzodioxole ring and a pyrazole ring in its structure. This combination of rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNQBILYGVUVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
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5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid

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